molecular formula C17H12ClNO4 B7637465 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide

Cat. No. B7637465
M. Wt: 329.7 g/mol
InChI Key: UDFZFZHTAMSSIQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide, also known as BCF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCF is a synthetic compound that belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have anti-cancer properties, which may be useful in the development of cancer therapeutics. Additionally, this compound has been shown to have anti-viral properties, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide in lab experiments is its availability in high yield and purity. This compound is also a synthetic compound, which means that its properties and effects can be easily controlled and manipulated. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide. One possible direction is the development of this compound-based drugs for the treatment of various diseases. Another possible direction is the elucidation of the mechanism of action of this compound, which may provide insights into the development of more effective drugs. Additionally, the study of this compound may lead to the discovery of new compounds with similar or improved properties.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide involves the reaction between 5-chloro-1-benzofuran-2-carboxylic acid and 1,3-benzodioxole in the presence of a coupling agent and a base. The reaction results in the formation of this compound in high yield and purity. The synthesis method has been optimized to produce this compound on a large scale, making it readily available for scientific research purposes.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases, making it a promising candidate for drug development.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-12-2-4-13-11(6-12)7-16(23-13)17(20)19-8-10-1-3-14-15(5-10)22-9-21-14/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFZFZHTAMSSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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